Diphenic acid is a dicarboxylic acid. It is a conjugate acid of a diphenate(1-). It derives from a hydride of a biphenyl.
Diphenic acid
CAS No.: 482-05-3
Cat. No.: VC21184633
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 482-05-3 |
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Molecular Formula | C14H10O4 |
Molecular Weight | 242.23 g/mol |
IUPAC Name | 2-(2-carboxyphenyl)benzoic acid |
Standard InChI | InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18) |
Standard InChI Key | GWZCCUDJHOGOSO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O |
Melting Point | 233.5 °C |
Introduction
Physical and Chemical Properties
Diphenic acid possesses well-documented physicochemical properties that influence its behavior in various chemical reactions and applications. The following table summarizes the key physical and chemical characteristics of diphenic acid:
Table 2.1: Physicochemical Properties of Diphenic Acid
The thermodynamic properties of diphenic acid provide crucial information for understanding its behavior under various reaction conditions:
Table 2.2: Thermodynamic Properties of Diphenic Acid
In regulatory contexts, diphenic acid has established identifications in various chemical inventories, reflecting its commercial and research significance:
Table 2.3: Regulatory Information for Diphenic Acid
Preparation and Synthesis Methods
Multiple synthetic routes have been developed for the preparation of diphenic acid, each offering distinct advantages depending on the starting materials and required purity. The primary methods include:
Diazotization of Anthranilic Acid
The most common laboratory preparation of diphenic acid involves the diazotization of anthranilic acid followed by reduction with copper(I) . This method represents a classic demonstration of diazonium chemistry in organic synthesis:
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Anthranilic acid undergoes diazotization
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The resulting diazonium salt is reduced with copper(I)
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This leads to the formation of the biphenyl structure with appropriately positioned carboxylic acid groups
Oxidation of Phenanthrene
Diphenic acid can also be synthesized through the oxidation of phenanthrene using peracetic acid, which is first prepared from acetic acid and hydrogen peroxide according to the following reactions :
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CH₃COOH + H₂O₂ ⇌ CH₃COOOH + H₂O
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4 CH₃COOOH + C₁₄H₁₀ → 4 CH₃COOH + C₁₄H₁₀O₄
Alternative Oxidation Methods
Various alternative oxidation approaches have been documented:
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Treatment of phenanthrene with different oxidizing agents (hydrogen peroxide, chromium trioxide, potassium dichromate, or potassium permanganate) initially yields phenanthrenequinone, which on further oxidation produces diphenic acid
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Boiling phenanthrenequinone in alcoholic potash (potassium hydroxide in alcohol) to generate the potassium salt of diphenic acid
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Photo-oxidation of phenanthrenequinone to directly obtain diphenic acid
Ullmann Coupling
Diphenic acid synthesis has also been achieved through Ullmann coupling of potassium o-bromobenzoate, demonstrating the utility of metal-catalyzed coupling reactions in forming the biphenyl core structure .
Applications and Uses
Diphenic acid finds applications across multiple domains, leveraging its unique structural features and chemical reactivity:
Pharmaceutical Applications
Diphenic acid serves as a valuable intermediate in pharmaceutical synthesis, particularly in the production of Azapetine, which functions as a sympathomimetic vasodilator . The compound's distinctive conformational properties make it especially useful in designing molecules with specific three-dimensional arrangements .
Dye Synthesis
The biphenyl scaffold and carboxylic acid functionalities of diphenic acid make it an important building block in the synthesis of various dyes . These structural elements contribute to the chromophoric properties needed in dye chemistry.
Coordination Chemistry and Materials Science
Diphenic acid forms a variety of coordination polymers, making it valuable in crystal engineering and the development of novel materials with specialized properties . The compound's ability to create self-assembled structures has applications in developing materials with unique physical and chemical characteristics .
Structural Features and Conformational Properties
The molecular architecture of diphenic acid contributes significantly to its chemical behavior and applications:
Atropisomerism
Diphenic acid exhibits atropisomerism due to restricted rotation around the central carbon-carbon bond connecting the two benzene rings . This property has important implications for stereochemistry and molecular recognition processes.
Internal Anhydride Formation
The compound can form an internal anhydride featuring a seven-membered ring fused to the two benzene rings . This reactivity reflects the proximity of the carboxylic acid groups and their optimal orientation for intramolecular reactions.
Role as a "Conformation Lock"
Research has identified diphenic acid as a general "conformation lock" in the design of complex molecular structures . The nearly orthogonally aligned phenyl rings generate a β-turn-like element critical for bihelical structure formation . This conformational control has proven valuable in creating predictable three-dimensional molecular architectures.
Research Developments and Studies
Diphenic acid continues to be the subject of significant research interest, with several notable developments:
Supramolecular Chemistry Applications
Recent studies have explored the preparation and crystal structure of self-assembled two-dimensional supramolecular complexes stabilized by intricate arrays of coordinated water molecules, with diphenic acid serving as a key structural component . These investigations highlight the compound's ability to participate in complex hydrogen-bonding networks and coordination assemblies.
Bihelical Structure Design
Research has demonstrated that diphenic acid can serve as an anchor in the design of bihelical (figure of "∞") topologies . The stepwise synthesis of macrocycles anchored on diphenic acid enables the study of conformational aspects in such compounds . This work has significant implications for biomimetic chemistry and the design of molecules with complex spatial arrangements.
Crystal Engineering
The use of diphenic acid in crystal engineering has gained attention due to its ability to form predictable hydrogen-bonding patterns and coordination geometries . These properties make it valuable for designing materials with specific structural features and physical properties.
β-Turn Motifs and Compact Structures
Studies have revealed that diphenic acid can generate compact nine-membered β-turn-like elements when linked with appropriate components such as cystine-diOMe . This feature proves essential for creating stable bihelical structures through intramolecular hydrogen bonding .
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